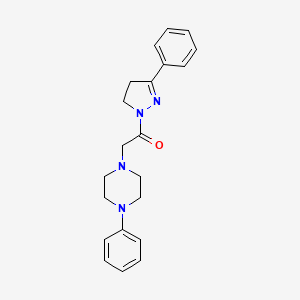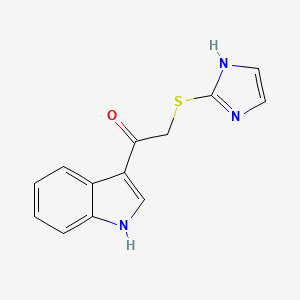
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide, also known as EPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPCA is a cyclopropane derivative that has a pyridine ring attached to it. The compound is synthesized through a multistep process that involves the reaction of 2-ethoxypyridine with cyclopropanecarboxylic acid, followed by a series of chemical transformations.
作用机制
The mechanism of action of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways within cells. N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. The compound has also been shown to activate specific receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In neurodegenerative disease research, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to the progression of these diseases.
实验室实验的优点和局限性
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high potency and specificity. The compound has been shown to have a low toxicity profile, making it a promising candidate for further development. However, the synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in certain research applications.
未来方向
There are several future directions for the research and development of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide. One area of focus is the development of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide analogs that have improved potency and specificity. Another area of focus is the investigation of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide's potential use in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, the use of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide as a tool for studying specific signaling pathways and cellular processes is an area of active research. Overall, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has the potential to be a valuable tool for scientific research and the development of new therapies for a range of diseases.
合成方法
The synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide involves a multistep process that starts with the reaction of 2-ethoxypyridine with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of chemical transformations, including hydrolysis, reduction, and acylation, to yield the final product. The synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been the subject of extensive scientific research due to its potential applications in various fields. The compound has been studied for its anticancer properties, as well as its ability to modulate the immune system and regulate inflammation. N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-9-4-3-7-12-10(9)13-11(14)8-5-6-8/h3-4,7-8H,2,5-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWXFIZJOIGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)
![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)


![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)

![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
